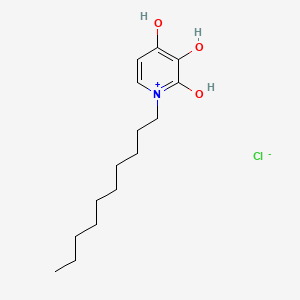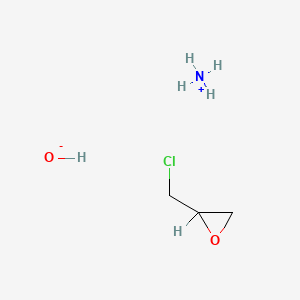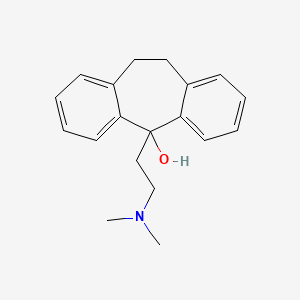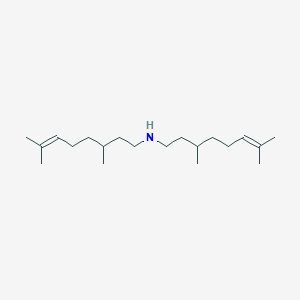
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is an organic compound with the molecular formula C15H26ClNO3. It is a quaternary ammonium salt derived from pyridine, featuring a decyl chain and three hydroxyl groups attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride can be synthesized through a multi-step process involving the alkylation of pyridine derivatives. The general synthetic route includes:
Alkylation: Pyridine is alkylated with decyl bromide in the presence of a base such as potassium carbonate to form 1-decylpyridine.
Hydroxylation: The decylpyridine is then hydroxylated using a suitable oxidizing agent, such as potassium permanganate or osmium tetroxide, to introduce hydroxyl groups at the 2, 3, and 4 positions of the pyridine ring.
Quaternization: The hydroxylated product is treated with hydrochloric acid to form the quaternary ammonium salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming decylpyridine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium bromide or sodium iodide in aqueous or organic solvents.
Major Products:
Oxidation: Decylpyridine ketones or carboxylic acids.
Reduction: Decylpyridine.
Substitution: 1-Decyl-2,3,4-trihydroxypyridin-1-ium bromide or iodide.
Wissenschaftliche Forschungsanwendungen
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a phase-transfer catalyst in various reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in the development of new antimicrobial agents.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and neuroprotective agent.
Industry: Utilized in the formulation of ionic liquids and surfactants.
Wirkmechanismus
The mechanism of action of 1-decyl-2,3,4-trihydroxypyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The decyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Decyl-2,3-dimethylimidazolium chloride: Similar in structure but with methyl groups instead of hydroxyl groups.
Cetylpyridinium chloride: A quaternary ammonium compound with a cetyl chain and a pyridinium core.
Dequalinium chloride: A quaternary ammonium compound with two quinaldinium rings and a decyl chain.
Uniqueness: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is unique due to the presence of three hydroxyl groups on the pyridine ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for hydrogen bonding, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
27985-82-6 |
|---|---|
Molekularformel |
C15H26ClNO3 |
Molekulargewicht |
303.82 g/mol |
IUPAC-Name |
1-decylpyridin-1-ium-2,3,4-triol;chloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(17)14(18)15(16)19;/h10,12H,2-9,11H2,1H3,(H2,17,18,19);1H |
InChI-Schlüssel |
JHWKGTMBDKSMQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[N+]1=C(C(=C(C=C1)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)



![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)




